N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}propanamide
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Overview
Description
Synthesis Analysis
- The synthesis of related compounds often involves reactions between morpholinoethyl benzimidazole and various agents, typically in solvents like dimethylformamide. For example, Akkurt et al. (2005) described the synthesis of a similar compound using ethyl iodide and dimethylformamide, emphasizing intermolecular interactions in the crystal structure (Akkurt et al., 2005).
Molecular Structure Analysis
- The molecular structure of these compounds is characterized by interconnections between benzimidazole and morpholine rings. Akkurt et al. (2005) detailed the crystal structure stabilized by various inter- and intramolecular interactions (Akkurt et al., 2005).
Chemical Reactions and Properties
- Benzimidazole derivatives typically exhibit various chemical reactions due to their reactive sites. For instance, Raouafi et al. (2005) discussed the preparation and reaction of a similar benzimidazole compound with tetramethylchlorophosphoramide (Raouafi et al., 2005).
Physical Properties Analysis
- The physical properties, including crystal structure and bonding, are crucial for understanding these compounds. Yoon et al. (2011) analyzed a related compound, noting the morpholine ring's chair conformation and the planarity of the benzimidazole ring (Yoon et al., 2011).
Chemical Properties Analysis
- Benzimidazole derivatives' chemical properties are often explored through their interactions with other molecules and ions. Bala and Mishra (2014) discussed the complexing behavior and antifungal activity of a related benzimidazole compound, showing its coordination complexes with metal ions (Bala & Mishra, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-15(21)18-16-17-13-5-3-4-6-14(13)20(16)8-7-19-9-11-22-12-10-19/h3-6H,2,7-12H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPCOBANNCRIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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